

alpha-Angelica lactone spectroscopic data analysis (NMR, IR, MS)

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: B190580

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A Comprehensive Guide to the Spectroscopic Analysis of α -Angelica Lactone

Introduction

α -Angelica lactone (5-methyl-2(3H)-furanone) is a naturally occurring lactone found in various plants, including angelica species. It is a valuable compound in the fields of flavor and fragrance chemistry and serves as a versatile building block in organic synthesis. A thorough understanding of its structural features through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of α -Angelica lactone, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for α -Angelica lactone is summarized in the following tables, providing a clear and concise reference for its key characterization parameters.

Table 1: ^1H NMR Spectroscopic Data for α -Angelica Lactone

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	~5.14	m	
H-4	~3.17	m	
CH ₃	~2.00	s	

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for α -Angelica Lactone

Carbon Assignment	Chemical Shift (δ) in ppm
C-2 (C=O)	~174
C-5	~154
C-4	~101
C-3	~80
CH ₃	~14

Note: The specific chemical shifts were recorded in CDCl_3 .[\[1\]](#)

Table 3: IR Spectroscopic Data for α -Angelica Lactone

Functional Group	Wavenumber (cm^{-1})	Description
C=O (lactone)	~1740-1780	Strong, characteristic carbonyl stretch
C=C	~1650	Alkene stretch
C-O	~1100-1250	Ester C-O stretch
C-H	~2900-3000	Aliphatic C-H stretch

Table 4: Mass Spectrometry Data for α -Angelica Lactone

Ion Type	m/z	Relative Intensity
$[M]^+$	98	High
$[M-CH_3]^+$	83	Moderate
$[M-CO]^+$	70	Moderate
$[C_4H_5]^+$	55	High (often the base peak)
$[C_2H_3O]^+$	43	High

Note: Fragmentation patterns can be influenced by the ionization technique used.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for α -Angelica lactone are provided below. These protocols are designed to be adaptable to standard laboratory equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of α -Angelica lactone in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).[\[1\]](#)
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

2. 1H NMR Data Acquisition:

- The 1H NMR spectrum can be recorded on a 400 MHz or 600 MHz spectrometer.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:
 - Use a standard single-pulse experiment.
 - Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
 - Employ a relaxation delay of 1-2 seconds.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
 - Perform baseline correction.

3. ^{13}C NMR Data Acquisition:

- The ^{13}C NMR spectrum can be recorded on a 101 MHz or 151 MHz spectrometer.
- Instrument Setup:
 - Follow the same locking and shimming procedure as for ^1H NMR.
- Acquisition Parameters:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[3\]](#)
 - Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2 seconds.
- Data Processing:

- Apply Fourier transformation to the FID.
- Phase the spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.0 ppm).
- Perform baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean.[4]
- Place a single drop of neat α -Angelica lactone directly onto the crystal.[5]
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .[4]
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

- Prepare a dilute solution of α -Angelica lactone (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[6]

- Ensure the solution is free from particles by filtration if necessary.[7]
- Transfer the sample to a 1.5 mL glass autosampler vial.[6]

2. GC-MS Analysis:

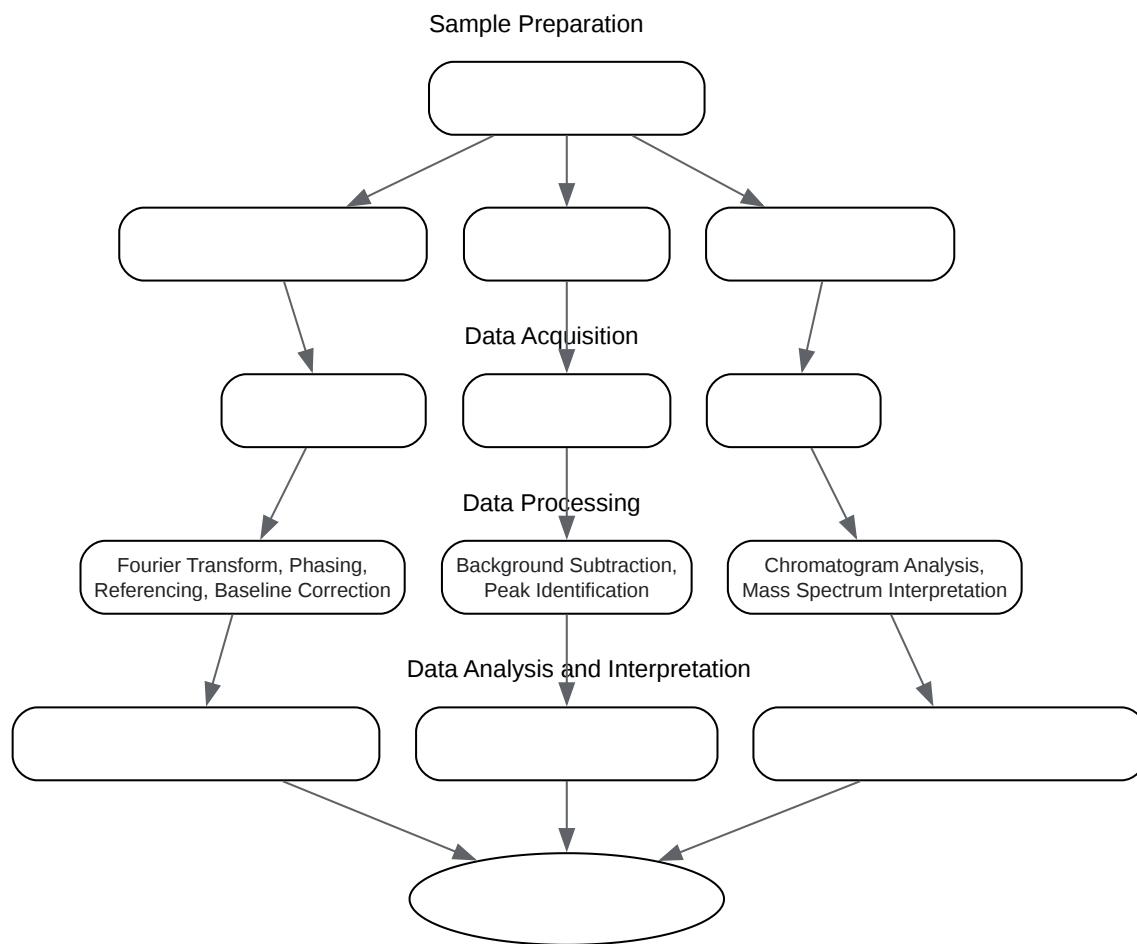
- Gas Chromatography (GC) Parameters:
 - Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
 - Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio).[8]
 - Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.[8]
 - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 2 minutes.[8]
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Use Electron Ionization (EI).[8]
 - Electron Energy: Set to the standard 70 eV.[8]
 - Mass Range: Scan from m/z 35 to 350.[8]

3. Data Processing:

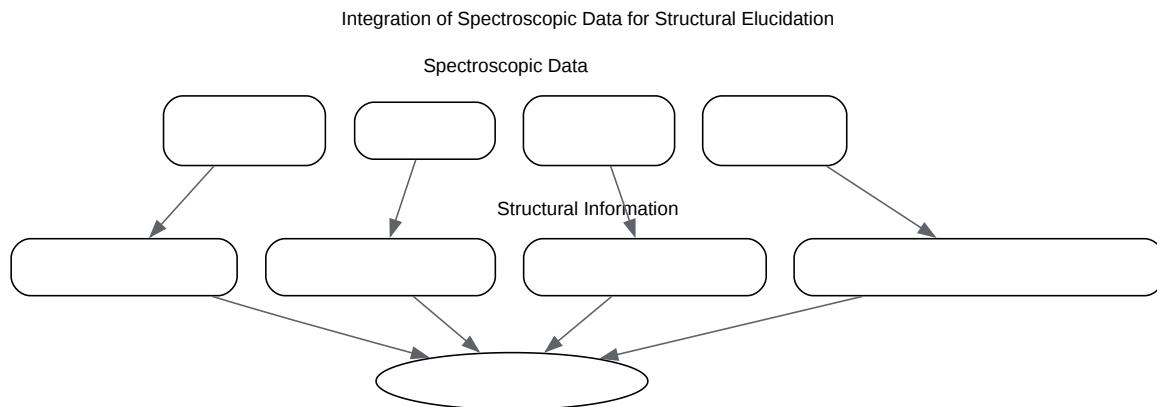
- Identify the peak corresponding to α -Angelica lactone in the total ion chromatogram.
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of α -Angelica lactone.

Workflow for Spectroscopic Analysis of α -Angelica Lactone[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for α -Angelica lactone.



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Caption: Integration of multimodal spectroscopic data.

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